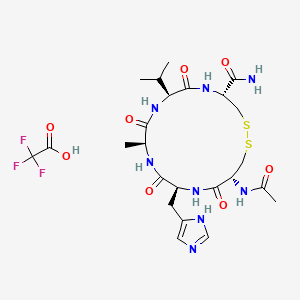

ADH-1 trifluroacetate

Vue d'ensemble

Description

Le trifluoroacétate d'ADH-1 est un composé connu pour son rôle d'antagoniste de la N-cadhérine. La N-cadhérine est une protéine impliquée dans l'adhésion cellulaire, et le trifluoroacétate d'ADH-1 inhibe l'adhésion cellulaire médiée par la N-cadhérine. Ce composé a montré des activités antitumorales et anti-angiogéniques potentielles, ce qui en fait un sujet d'intérêt dans la recherche sur le cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du trifluoroacétate d'ADH-1 implique la formation d'une structure peptidique cyclique. La séquence peptidique est la N-acétyl-cystéine-histidine-alanine-valine-cystéine, avec une liaison disulfure entre les résidus cystéine. La synthèse implique généralement des techniques de synthèse peptidique en phase solide (SPPS), suivies d'étapes de cyclisation et de purification .

Méthodes de production industrielle

La production industrielle du trifluoroacétate d'ADH-1 suivrait probablement des voies de synthèse similaires à la synthèse en laboratoire, mais à plus grande échelle. Cela impliquerait l'optimisation des conditions de réaction, telles que la température, le pH et les systèmes de solvants, afin de maximiser le rendement et la pureté. L'utilisation de synthétiseurs peptidiques automatisés et de chromatographie liquide haute performance (HPLC) pour la purification serait essentielle .

Analyse Des Réactions Chimiques

Types de réactions

Le trifluoroacétate d'ADH-1 subit principalement des réactions liées à sa structure peptidique. Celles-ci comprennent:

Oxydation: Formation de liaisons disulfure entre les résidus cystéine.

Réduction: Clivage des liaisons disulfure pour donner des groupes thiol libres.

Substitution: Modifications au niveau des chaînes latérales des acides aminés.

Réactifs et conditions courants

Oxydation: Peroxyde d'hydrogène ou iode dans des conditions douces.

Réduction: Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Divers groupes protecteurs et agents de déprotection utilisés dans la synthèse peptidique.

Principaux produits formés

Les principaux produits formés à partir de ces réactions sont généralement les structures peptidiques modifiées, telles que le peptide cyclique avec des liaisons disulfure intactes ou clivées .

Applications de la recherche scientifique

Le trifluoroacétate d'ADH-1 a un large éventail d'applications dans la recherche scientifique:

Chimie: Utilisé comme composé modèle pour étudier la synthèse et la cyclisation des peptides.

Biologie: Étudié pour son rôle dans l'inhibition de l'adhésion et de la motilité cellulaires, en particulier dans les cellules cancéreuses.

Médecine: Exploré comme agent thérapeutique potentiel pour le traitement du cancer en raison de ses propriétés antitumorales et anti-angiogéniques.

Industrie: Utilisé dans le développement de médicaments à base de peptides et comme outil dans la découverte de médicaments .

Mécanisme d'action

Le trifluoroacétate d'ADH-1 exerce ses effets en ciblant la N-cadhérine, une protéine impliquée dans l'adhésion cellule-cellule. En inhibant la N-cadhérine, le trifluoroacétate d'ADH-1 perturbe l'adhésion cellulaire, ce qui entraîne une réduction de la motilité cellulaire et une augmentation de l'apoptose dans les cellules cancéreuses. Ce composé affecte également les voies de signalisation liées à la survie et à la prolifération cellulaires, contribuant à ses effets antitumoraux .

Applications De Recherche Scientifique

ADH-1 trifluoroacetate has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and cyclization.

Biology: Investigated for its role in inhibiting cell adhesion and motility, particularly in cancer cells.

Medicine: Explored as a potential therapeutic agent for cancer treatment due to its anti-tumor and anti-angiogenic properties.

Industry: Utilized in the development of peptide-based drugs and as a tool in drug discovery .

Mécanisme D'action

ADH-1 trifluoroacetate exerts its effects by targeting N-cadherin, a protein involved in cell-cell adhesion. By inhibiting N-cadherin, ADH-1 trifluoroacetate disrupts cell adhesion, leading to reduced cell motility and increased apoptosis in cancer cells. This compound also affects signaling pathways related to cell survival and proliferation, contributing to its anti-tumor effects .

Comparaison Avec Des Composés Similaires

Composés similaires

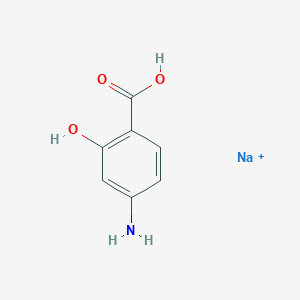

Trifluoroacétate de DAPTA: Un autre composé à base de peptides présentant des caractéristiques structurelles similaires.

Trifluoroacétate d'Ac2-26: Un peptide aux propriétés anti-inflammatoires.

Trifluoroacétate de LY2112688: Un composé avec des applications thérapeutiques potentielles

Unicité

Le trifluoroacétate d'ADH-1 est unique en raison de son inhibition spécifique de la N-cadhérine, qui est surexprimée dans de nombreuses tumeurs agressives et invasives. Cette spécificité en fait un outil précieux dans la recherche sur le cancer et le développement thérapeutique potentiel .

Propriétés

IUPAC Name |

(4R,7S,10S,13S,16R)-16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N8O6S2.C2HF3O2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17;3-2(4,5)1(6)7/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33);(H,6,7)/t11-,14-,15-,16-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLOJFSXNMROLS-BMLUHVGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35F3N8O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150444 | |

| Record name | ADH-1 trifluroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135237-88-5, 229971-81-7 | |

| Record name | ADH-1 trifluroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1135237885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exherin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ADH-1 trifluroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADH-1 TRIFLUROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OJ57R316O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

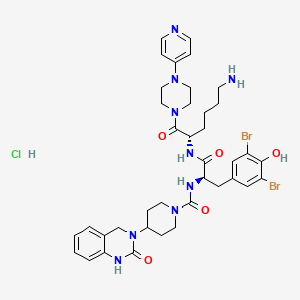

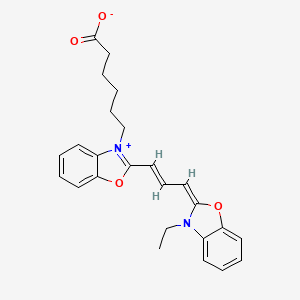

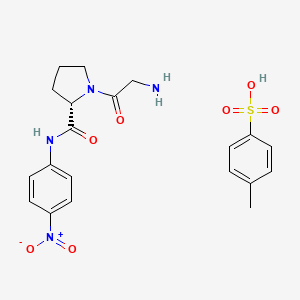

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid](/img/structure/B1663500.png)

![(E)-[6]-Dehydroparadol](/img/structure/B1663509.png)

![methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663520.png)